molecular formula C13H19BrN2 B13639410 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline

3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline

Cat. No.: B13639410
M. Wt: 283.21 g/mol
InChI Key: LZYPDPMJLRVPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C13H19BrN2 and a molecular weight of 283.21 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine ring, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets. The bromine atom and piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline is unique due to the combination of its bromine atom, piperidine ring, and aniline moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

IUPAC Name

3-bromo-2-[(4-methylpiperidin-1-yl)methyl]aniline

InChI

InChI=1S/C13H19BrN2/c1-10-5-7-16(8-6-10)9-11-12(14)3-2-4-13(11)15/h2-4,10H,5-9,15H2,1H3

InChI Key

LZYPDPMJLRVPOM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC=C2Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.